1-(Hydroxymethyl)cyclobutanecarboxamide
Overview
Description
1-(Hydroxymethyl)cyclobutanecarboxamide is an organic compound with the molecular formula C6H11NO2. It is a cyclobutane derivative featuring a hydroxymethyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclobutanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(Carboxymethyl)cyclobutanecarboxamide.
Reduction: Formation of 1-(Aminomethyl)cyclobutanecarboxamide.
Substitution: Formation of various substituted cyclobutanecarboxamides depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)cyclobutanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. Additionally, the carboxamide group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects .
Comparison with Similar Compounds
- 1-(Hydroxymethyl)cyclopropanecarboxamide
- 1-(3-Methylphenyl)cyclobutanecarboxamide
- 1-(2-Chlorophenyl)cyclobutanecarboxamide
- 1-(Methoxymethyl)cyclobutanecarboxylic acid
Uniqueness: 1-(Hydroxymethyl)cyclobutanecarboxamide is unique due to its specific structural features, such as the presence of both a hydroxymethyl and a carboxamide group on a cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
IUPAC Name |
1-(hydroxymethyl)cyclobutane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(9)6(4-8)2-1-3-6/h8H,1-4H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUFONMKKOFOQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653235 | |
Record name | 1-(Hydroxymethyl)cyclobutane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-19-6 | |
Record name | 1-(Hydroxymethyl)cyclobutane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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